molecular formula C12H9ClF3N3O2S B3036836 3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine CAS No. 400081-94-9

3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine

Cat. No.: B3036836
CAS No.: 400081-94-9
M. Wt: 351.73 g/mol
InChI Key: YYNXFBRZGAXKRJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes compounds like “3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine”, is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing similar compounds have been reported .


Molecular Structure Analysis

The E-Z system for naming alkenes can be used to understand the molecular structure of this compound . The ‘E’ in the name indicates that the higher priority groups on either side of the double bond are on opposite sides .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are significant in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Scientific Research Applications

Chemical Structure and Isomorphism

  • Researchers have studied isomorphous structures related to this compound, focusing on the chlorine-methyl exchange rule. Such studies enhance understanding of molecular isomorphism and disorder in compounds with similar structures (Swamy et al., 2013).

Molecular Conformations and Hydrogen Bonding

  • The molecular conformations of closely related compounds have been examined, revealing insights into hydrogen bonding and molecular interactions. This research contributes to the understanding of how structural variations in similar compounds influence their physical and chemical properties (Sagar et al., 2017).

Anticancer and Antimicrobial Agents

  • New biologically potent heterocyclic compounds, incorporating structures similar to the compound , have been synthesized and shown to possess significant anticancer and antimicrobial activities. This highlights the potential of such compounds in pharmaceutical applications (Katariya et al., 2021).

Applications in OLEDs and Photophysics

  • Research into Pt(II) complexes with pyridinyl pyrazolate chelates, closely related to the compound, demonstrates applications in organic light-emitting diodes (OLEDs) and photophysical properties. This showcases the potential of these compounds in advanced electronic and optical technologies (Huang et al., 2013).

Glycine Transporter Inhibitors

  • Similar compounds have been identified as potent and orally available inhibitors of the glycine transporter 1, which is significant for neuroscience and pharmacology (Yamamoto et al., 2016).

Insecticidal Applications

  • The [3 + 2] cyclization strategies for synthesizing key intermediates related to the compound have been evaluated for their application in insecticides, indicating the compound's relevance in agricultural chemistry (Yang et al., 2019).

Molecular Reporters and Sensing

  • Studies on functional dyes with similar structures have explored their use as molecular reporters, highlighting the utility of these compounds in chemical sensing and signaling (Rurack & Bricks, 2001).

Future Directions

The future directions for the research and application of trifluoromethylpyridines, including “3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine”, are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries .

Properties

IUPAC Name

3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O2S/c1-22(20,21)19-5-4-9(18-19)2-3-11-10(13)6-8(7-17-11)12(14,15)16/h2-7H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNXFBRZGAXKRJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC(=N1)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C=CC(=N1)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 2
3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 3
3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.